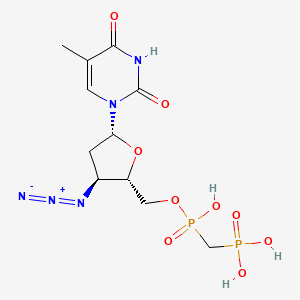
Thymidine, 3'-azido-3'-deoxy-, 5'-(hydrogen (phosphonomethyl)phosphonate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thymidine, 3’-azido-3’-deoxy-, 5’-(hydrogen (phosphonomethyl)phosphonate) is a synthetic nucleoside analog. This compound is structurally related to thymidine, a nucleoside component of DNA, but with modifications that confer unique properties. It is primarily used in antiviral research, particularly in the development of treatments for viral infections such as HIV.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thymidine, 3’-azido-3’-deoxy-, 5’-(hydrogen (phosphonomethyl)phosphonate) typically involves multiple steps:
Starting Material: The synthesis begins with thymidine.
Azidation: The 3’-hydroxyl group of thymidine is converted to an azido group using reagents such as sodium azide in the presence of a suitable solvent like dimethylformamide (DMF).
Phosphonomethylation: The 5’-hydroxyl group is then reacted with a phosphonomethylating agent, such as diethyl phosphonomethyl chloride, under basic conditions to introduce the phosphonomethyl group.
Hydrolysis: The final step involves hydrolysis to yield the hydrogen phosphonate form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for scale. This includes the use of large-scale reactors, continuous flow processes, and stringent purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The azido group can undergo oxidation to form nitro derivatives.
Reduction: The azido group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The azido group can participate in substitution reactions, such as nucleophilic substitution, to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted thymidine analogs.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, Thymidine, 3’-azido-3’-deoxy-, 5’-(hydrogen (phosphonomethyl)phosphonate) is used to study DNA synthesis and repair mechanisms. It serves as a tool to investigate the effects of nucleoside analogs on cellular processes.
Medicine
The primary application in medicine is in antiviral therapy. This compound has shown promise in the treatment of HIV by inhibiting the reverse transcriptase enzyme, which is crucial for viral replication.
Industry
In the pharmaceutical industry, this compound is used in the development and testing of new antiviral drugs. Its unique properties make it a valuable candidate for drug design and development.
Mechanism of Action
The mechanism of action of Thymidine, 3’-azido-3’-deoxy-, 5’-(hydrogen (phosphonomethyl)phosphonate) involves its incorporation into viral DNA by the reverse transcriptase enzyme. Once incorporated, it acts as a chain terminator, preventing further elongation of the viral DNA strand. This effectively halts viral replication.
Molecular Targets and Pathways
Reverse Transcriptase: The primary target is the reverse transcriptase enzyme of retroviruses.
DNA Synthesis Pathway: By incorporating into the DNA strand, it disrupts the normal DNA synthesis process.
Comparison with Similar Compounds
Similar Compounds
Zidovudine (AZT): Another nucleoside analog used in HIV treatment.
Lamivudine (3TC): A nucleoside analog with similar antiviral properties.
Stavudine (d4T): Another thymidine analog used in antiviral therapy.
Uniqueness
Thymidine, 3’-azido-3’-deoxy-, 5’-(hydrogen (phosphonomethyl)phosphonate) is unique due to its dual modification at the 3’ and 5’ positions. This dual modification enhances its antiviral activity and reduces the likelihood of resistance development compared to other nucleoside analogs.
Properties
CAS No. |
115991-79-2 |
|---|---|
Molecular Formula |
C11H17N5O9P2 |
Molecular Weight |
425.23 g/mol |
IUPAC Name |
[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]methylphosphonic acid |
InChI |
InChI=1S/C11H17N5O9P2/c1-6-3-16(11(18)13-10(6)17)9-2-7(14-15-12)8(25-9)4-24-27(22,23)5-26(19,20)21/h3,7-9H,2,4-5H2,1H3,(H,22,23)(H,13,17,18)(H2,19,20,21)/t7-,8+,9+/m0/s1 |
InChI Key |
DNHWKXJFBOJNEC-DJLDLDEBSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(CP(=O)(O)O)O)N=[N+]=[N-] |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(CP(=O)(O)O)O)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















